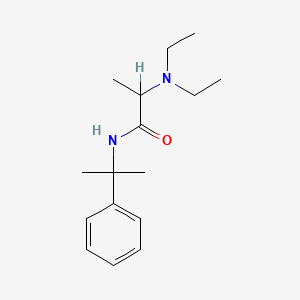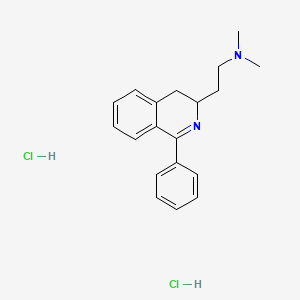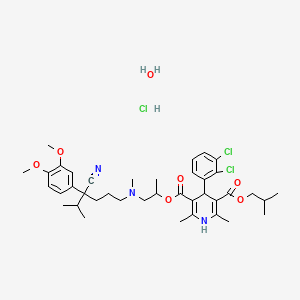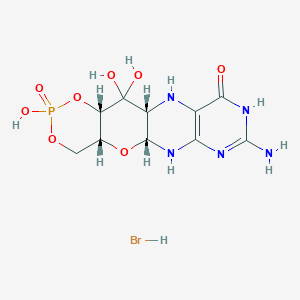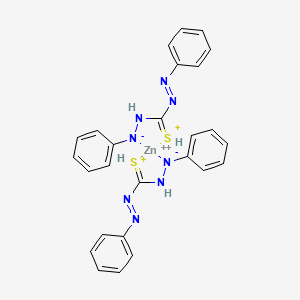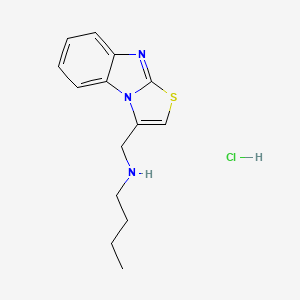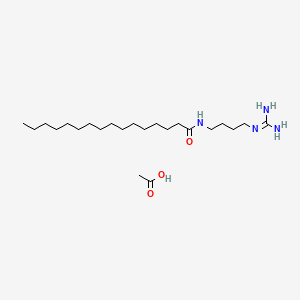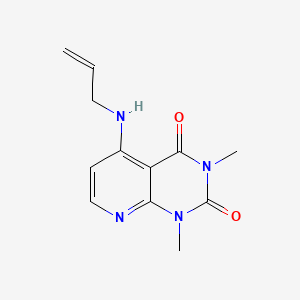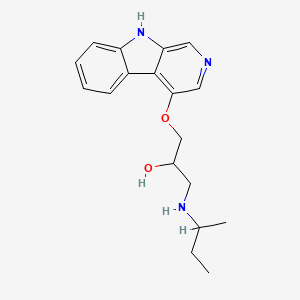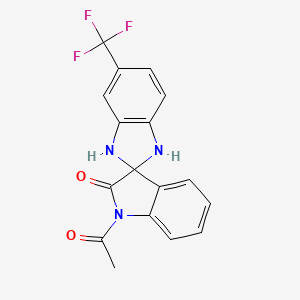
Cyclopentyl fentanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl fentanyl is an opioid analgesic that is an analog of fentanyl. It has been sold online as a designer drug, primarily in Sweden and other Scandinavian countries. This compound is known for its potent analgesic effects, similar to those of fentanyl, but with slight structural modifications that give it unique properties .
Métodos De Preparación
The synthesis of cyclopentyl fentanyl involves several steps:
Starting Material: The synthesis begins with 4-piperidone hydrochloride.
Formation of 4-anilinopiperidine: This compound is reacted with aniline in a reducing environment to produce 4-anilinopiperidine.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to give 4-anilino-N-phenethylpiperidine.
Final Conversion: This intermediate is converted to this compound by reacting with cyclopentanecarboxylic acid chloride in the presence of halogenated hydrocarbons.
Análisis De Reacciones Químicas
Cyclopentyl fentanyl undergoes several types of chemical reactions:
Oxidation: The alicyclic ring and the piperidine ethyl moiety can undergo oxidation.
N-dealkylation: This is a common reaction where the N-alkyl group is removed.
Hydroxylation: Hydroxyl groups can be introduced into the molecule.
Amide Hydrolysis: This reaction breaks the amide bond, forming despropionyl fentanyl.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis and alkylation reactions. The major products formed include normetabolites and hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Cyclopentyl fentanyl has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the development of detection methods.
Biology: Studies on its metabolism and toxicokinetics help understand its behavior in biological systems.
Medicine: Research on its analgesic properties and potential therapeutic uses.
Mecanismo De Acción
Cyclopentyl fentanyl exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, which in turn downregulate adenylate cyclase, reducing the concentration of cyclic AMP (cAMP). The decrease in cAMP leads to reduced neurotransmitter release, resulting in analgesia and sedation .
Comparación Con Compuestos Similares
Cyclopentyl fentanyl is compared with other fentanyl analogs such as:
- Cyclopropyl fentanyl
- Cyclobutyl fentanyl
- Cyclohexyl fentanyl
- 2,2,3,3-tetramethylcyclopropyl fentanyl
These compounds share similar structures but differ in the size and nature of the alicyclic ring. This compound is unique due to its five-membered cyclopentyl ring, which affects its metabolic pathways and potency. For example, cyclopropyl fentanyl primarily undergoes N-dealkylation, while this compound shows significant oxidation of the alicyclic ring .
Propiedades
Número CAS |
2088918-01-6 |
|---|---|
Fórmula molecular |
C25H32N2O |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C25H32N2O/c28-25(22-11-7-8-12-22)27(23-13-5-2-6-14-23)24-16-19-26(20-17-24)18-15-21-9-3-1-4-10-21/h1-6,9-10,13-14,22,24H,7-8,11-12,15-20H2 |
Clave InChI |
PEASFKSPITUZGT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


